Cas no 80199-02-6 (2-(4-amino-3-chlorophenyl)acetonitrile)

2-(4-Amino-3-chlorophenyl)acetonitrile is a versatile organic intermediate primarily used in pharmaceutical and agrochemical synthesis. Its structure, featuring both an amino and a chloro substituent on the phenyl ring, along with a reactive nitrile group, makes it valuable for constructing complex molecules. The compound serves as a key precursor in the synthesis of heterocycles, active pharmaceutical ingredients (APIs), and specialty chemicals. Its high purity and stability under standard conditions ensure reliable performance in multi-step reactions. The presence of both electron-donating (amino) and electron-withdrawing (chloro, nitrile) groups allows for selective functionalization, enabling diverse applications in medicinal chemistry and material science.
2-(4-amino-3-chlorophenyl)acetonitrile structure
80199-02-6 structure
商品名:2-(4-amino-3-chlorophenyl)acetonitrile
CAS番号:80199-02-6
MF:C8H7N2Cl
メガワット:166.608
MDL:MFCD18389516
CID:4193373
PubChem ID:18621878

2-(4-amino-3-chlorophenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • Benzeneacetonitrile, 4-amino-3-chloro-
    • 2-(4-amino-3-chlorophenyl)acetonitrile
    • (4-Amino-3-chloro-phenyl)-acetonitrile
    • SCHEMBL4711611
    • AKOS027259513
    • UJOMOYNESLBIEW-UHFFFAOYSA-N
    • EN300-218161
    • F88457
    • 80199-02-6
    • Z1255382501
    • 2-(4-Amino-3-chlorophenyl)acetonitrile
    • FDA19902
    • 869-715-0
    • MDL: MFCD18389516
    • インチ: InChI=1S/C8H7ClN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2
    • InChIKey: UJOMOYNESLBIEW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1CC#N)Cl)N

計算された属性

  • せいみつぶんしりょう: 166.0297759g/mol
  • どういたいしつりょう: 166.0297759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-(4-amino-3-chlorophenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-218161-0.5g
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6 90%
0.5g
$579.0 2023-09-16
TRC
A605478-10mg
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6
10mg
$ 50.00 2022-06-08
TRC
A605478-100mg
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6
100mg
$ 295.00 2022-06-08
Enamine
EN300-218161-10g
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6 90%
10g
$3191.0 2023-09-16
Enamine
EN300-218161-5g
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6 90%
5g
$2152.0 2023-09-16
A2B Chem LLC
AW08831-250mg
2-(4-Amino-3-chlorophenyl)acetonitrile
80199-02-6 95%
250mg
$252.00 2024-04-19
Enamine
EN300-218161-10.0g
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6 90%
10.0g
$3191.0 2023-07-06
TRC
A605478-50mg
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6
50mg
$ 185.00 2022-06-08
Enamine
EN300-218161-5.0g
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6 90%
5.0g
$2152.0 2023-07-06
Chemenu
CM435326-1g
2-(4-amino-3-chlorophenyl)acetonitrile
80199-02-6 95%+
1g
$865 2022-12-09

2-(4-amino-3-chlorophenyl)acetonitrile 関連文献

2-(4-amino-3-chlorophenyl)acetonitrileに関する追加情報

Introduction to 2-(4-amino-3-chlorophenyl)acetonitrile (CAS No. 80199-02-6)

2-(4-amino-3-chlorophenyl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 80199-02-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a chlorophenyl ring substituted with an amino group and connected to an acetonitrile moiety, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules.

The structural motif of 2-(4-amino-3-chlorophenyl)acetonitrile makes it a valuable building block for the construction of more complex pharmacophores. The presence of both amino and chloro substituents provides multiple sites for further functionalization, enabling chemists to tailor the molecule's properties for specific biological targets. In recent years, there has been a growing interest in developing novel therapeutic agents that leverage such structural features to enhance efficacy and selectivity.

In the context of medicinal chemistry, 2-(4-amino-3-chlorophenyl)acetonitrile has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, its derivatives have shown promise in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The acetonitrile group not only serves as a handle for further chemical transformations but also contributes to the molecule's overall solubility and bioavailability.

Recent advancements in computational chemistry have further highlighted the potential of 2-(4-amino-3-chlorophenyl)acetonitrile. Molecular modeling studies have demonstrated that modifications at the chlorophenyl ring can significantly influence binding affinity to biological targets. This insight has guided the design of more potent and selective drug candidates. Additionally, green chemistry principles have been applied to optimize synthetic routes, reducing waste and improving yields while maintaining high purity standards.

The pharmaceutical industry has also embraced biocatalysis as a means to enhance the synthesis of complex molecules like 2-(4-amino-3-chlorophenyl)acetonitrile. Enzymatic approaches offer a sustainable alternative to traditional chemical methods, providing higher selectivity and milder reaction conditions. These innovations align with global efforts to promote environmentally friendly practices in drug development.

Moreover, 2-(4-amino-3-chlorophenyl)acetonitrile has found applications beyond pharmaceuticals. In materials science, its derivatives have been investigated for their potential as precursors in the synthesis of advanced polymers and coatings. The unique electronic properties imparted by the amino and chloro substituents make these materials attractive for use in electronic devices and optoelectronic applications.

The synthesis of 2-(4-amino-3-chlorophenyl)acetonitrile typically involves multi-step reactions starting from readily available aromatic precursors. Key steps often include halogenation, amination, and cyanation reactions, each requiring careful optimization to achieve high yields and purity. Advances in catalytic systems have further streamlined these processes, making them more efficient and scalable.

In conclusion, 2-(4-amino-3-chlorophenyl)acetonitrile (CAS No. 80199-02-6) is a versatile intermediate with broad applications in pharmaceuticals and materials science. Its unique structural features enable the synthesis of diverse bioactive molecules, while recent innovations in synthetic methodologies continue to expand its utility. As research progresses, this compound is poised to play an even greater role in the development of next-generation therapeutics and advanced materials.

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Amadis Chemical Company Limited
(CAS:80199-02-6)2-(4-amino-3-chlorophenyl)acetonitrile
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清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):248.0/356.0/733.0